molecular formula C18H12N2O2 B13729679 (Z)-2-cyano-3-(1-phenylindol-3-yl)prop-2-enoic acid

(Z)-2-cyano-3-(1-phenylindol-3-yl)prop-2-enoic acid

Cat. No.: B13729679
M. Wt: 288.3 g/mol
InChI Key: BIZNHCWFGNKBBZ-RAXLEYEMSA-N
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Description

(Z)-2-cyano-3-(1-phenylindol-3-yl)prop-2-enoic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a unique structure that combines the indole moiety with a cyano group and a phenyl group, making it a subject of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-cyano-3-(1-phenylindol-3-yl)prop-2-enoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a key consideration in industrial production.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogens (chlorine, bromine), nitro groups

Major Products Formed

    Oxidation Products: Indole-3-carboxylic acid derivatives

    Reduction Products: Amino derivatives of the compound

    Substitution Products: Halogenated or nitro-substituted indole derivatives

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-cyano-3-(1-phenylindol-3-yl)prop-2-enoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the formation of various derivatives that can be used in organic synthesis .

Biology

In biology, this compound has been studied for its potential as an anti-cancer agent. The indole moiety is known for its ability to interact with various biological targets, making it a promising candidate for drug development .

Medicine

In medicine, this compound has been investigated for its anti-inflammatory and antimicrobial properties. Its ability to inhibit certain enzymes and pathways makes it a potential therapeutic agent .

Industry

In industry, this compound is used in the development of organic light-emitting diodes (OLEDs) due to its unique electronic properties. It is also used in the synthesis of dyes and pigments .

Mechanism of Action

The mechanism of action of (Z)-2-cyano-3-(1-phenylindol-3-yl)prop-2-enoic acid involves its interaction with various molecular targets. The indole moiety can bind to receptors and enzymes, modulating their activity. The cyano group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity .

Molecular Targets and Pathways

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-2-cyano-3-(1-phenylindol-3-yl)prop-2-enoic acid is unique due to the presence of the cyano group and the prop-2-enoic acid moiety, which confer distinct chemical and biological properties. These functional groups enhance the compound’s reactivity and binding affinity, making it a versatile molecule for various applications .

Properties

Molecular Formula

C18H12N2O2

Molecular Weight

288.3 g/mol

IUPAC Name

(Z)-2-cyano-3-(1-phenylindol-3-yl)prop-2-enoic acid

InChI

InChI=1S/C18H12N2O2/c19-11-13(18(21)22)10-14-12-20(15-6-2-1-3-7-15)17-9-5-4-8-16(14)17/h1-10,12H,(H,21,22)/b13-10-

InChI Key

BIZNHCWFGNKBBZ-RAXLEYEMSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)/C=C(/C#N)\C(=O)O

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)C=C(C#N)C(=O)O

Origin of Product

United States

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